1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Heterocyclic Compounds Synthesis : This chemical is part of a class of compounds used in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3-triazole moiety. These compounds have applications in pharmaceutical research due to their biological activities (Abdelriheem, Zaki, & Abdelhamid, 2017).
- Antihypertensive Agents Development : Some derivatives of this compound have been synthesized as potential antihypertensive agents. Their structure is related to prazosin, a medication used to treat high blood pressure (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
- Antimicrobial Activity : Certain derivatives of this compound have been tested for antimicrobial activity, indicating its potential in developing new antimicrobial agents (El-Agrody et al., 2001).
Applications in Biological Research
- Enzyme Inhibition Studies : Some derivatives of this compound have been evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory responses (Asghari et al., 2016).
- Antiviral and Antitumor Research : Studies have also explored the use of derivatives in antiviral and antitumor research, highlighting their potential in medical research for treating various diseases (Petrie et al., 1985).
Advanced Chemical Synthesis Techniques
- Microwave-Assisted Synthesis : Advanced synthesis techniques like microwave-assisted synthesis have been used to create derivatives of this compound, indicating its role in modern chemical synthesis methods (Shaaban, 2008).
- Metal-Free Synthesis : The compound's derivatives have been synthesized through metal-free processes, highlighting the advancement in eco-friendly chemical synthesis methods (Zheng et al., 2014).
Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one with a 4-(4-benzylpiperazin-1-yl)-4-oxobutyl group and an isopentyl group.", "Starting Materials": [ "Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one", "4-(4-benzylpiperazin-1-yl)-4-oxobutyl chloride", "Isopentyl alcohol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is reacted with sodium hydroxide and diethyl ether to form a sodium salt.", "The 4-(4-benzylpiperazin-1-yl)-4-oxobutyl chloride is reacted with sodium hydroxide to form the corresponding alcohol.", "The alcohol is then reacted with the sodium salt of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one to form the desired compound.", "The isopentyl alcohol is reacted with hydrochloric acid to form the corresponding chloride.", "The chloride is then reacted with sodium hydroxide to form the corresponding alcohol.", "The alcohol is then reacted with the desired compound to form the final product.", "The final product is purified using methanol and recrystallization." ] } | |
CAS No. |
887213-98-1 |
Molecular Formula |
C27H34N6O2S |
Molecular Weight |
506.67 |
IUPAC Name |
12-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C27H34N6O2S/c1-20(2)11-13-32-26(35)25-22(12-18-36-25)33-23(28-29-27(32)33)9-6-10-24(34)31-16-14-30(15-17-31)19-21-7-4-3-5-8-21/h3-5,7-8,12,18,20H,6,9-11,13-17,19H2,1-2H3 |
InChI Key |
OGRYPKCYPZSFJR-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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